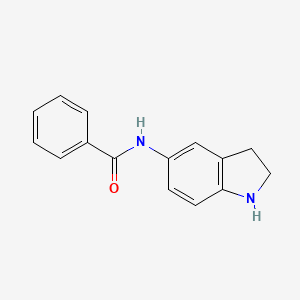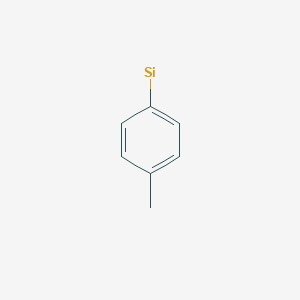![molecular formula C33H32O2 B3168563 5,5'-Bis(3,5-dimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol CAS No. 930784-56-8](/img/structure/B3168563.png)
5,5'-Bis(3,5-dimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Übersicht
Beschreibung
The compound “5,5’-Bis(3,5-dimethylphenyl)-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol” is a complex organic molecule. It contains two 3,5-dimethylphenyl groups, a spirobi[1,2-dihydroindene] core, and two hydroxyl (-OH) groups. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Wissenschaftliche Forschungsanwendungen
Organosolubility and Optical Transparency of Novel Polyimides
Novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeletons have been developed, showing high organosolubility and optical transparency. These polyimides are soluble in various organic solvents and can form transparent, flexible, and strong films with low moisture absorption and low dielectric constants. They exhibit excellent thermal stability, with decomposition temperatures above 510 °C and glass transition temperatures ranging from 296–346 °C, making them suitable for high-performance materials in electronics and aerospace industries (Zhang et al., 2010).
Phase Transfer Catalyzed Polymerization
The synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through phase transfer catalyzed polymerization highlights the potential for producing polymers with specific end-group functionalities. Such methodologies allow for the creation of materials with tailored properties for applications in coatings, adhesives, and membranes (Percec & Wang, 1990).
Synthesis and Photonic Properties of Poly(silylenevinylene)s
The regioselective alkyne polyhydrosilylation process for synthesizing poly(silylenevinylene)s with high molecular weights and stereoregularities demonstrates significant potential in the development of optoelectronic devices. These polymers exhibit aggregation-enhanced emission and can function as highly sensitive chemosensors, indicating their utility in sensing applications and organic electronics (Lu et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5,5'-bis(3,5-dimethylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O2/c1-19-13-20(2)16-25(15-19)27-7-5-23-9-11-33(29(23)31(27)34)12-10-24-6-8-28(32(35)30(24)33)26-17-21(3)14-22(4)18-26/h5-8,13-18,34-35H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPYMPGAROWSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C3=C(CCC34CCC5=C4C(=C(C=C5)C6=CC(=CC(=C6)C)C)O)C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B3168488.png)
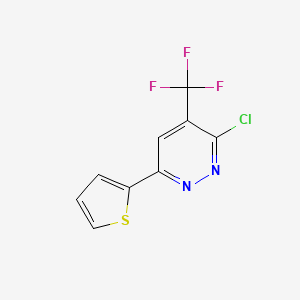
![2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3168490.png)

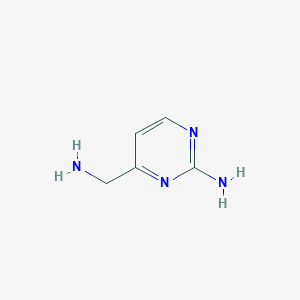


![4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3168528.png)
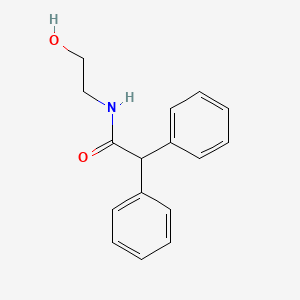
![2-[N-(benzenesulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B3168541.png)


